1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
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Overview
Description
The compound is a complex organic molecule that involves several functional groups, including benzodioxol, oxadiazol, and piperazine rings. Such compounds are of interest in the field of organic and medicinal chemistry due to their potential biological activities and applications in drug development.
Synthesis Analysis
While specific synthesis methods for the compound are not directly available, related research on similar compounds provides insights. For instance, the synthesis of closely related piperazine derivatives often involves multi-step reactions including condensation, nucleophilic addition, and cyclization processes. These methods are characterized by the formation of key functional groups and the establishment of the piperazine core, which is crucial for the compound's biological activity (Z. Şahin et al., 2012).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and density functional theory (DFT) studies, are common for understanding the three-dimensional conformation and electronic structure of similar compounds. These studies reveal how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and properties of the crystals (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug development. These properties are determined by the compound's molecular structure and influence its formulation and delivery (K. Kumara et al., 2017).
properties
IUPAC Name |
5-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-17-4-2-16(3-5-17)21-23-20(29-24-21)13-26-9-7-25(8-10-26)12-15-1-6-18-19(11-15)28-14-27-18/h1-6,11H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFUASRTFXKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
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